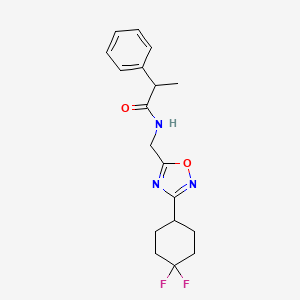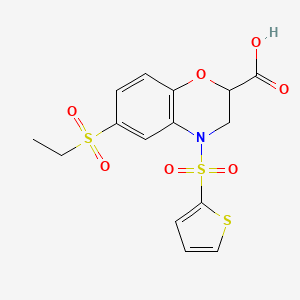
6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonyl and thienylsulfonyl groups, contributing to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. A common route starts with the preparation of the benzoxazine ring, followed by the introduction of the ethylsulfonyl and thienylsulfonyl groups. Reaction conditions often include:
Solvents like dichloromethane or ethanol.
Catalysts such as palladium or platinum-based compounds.
Controlled temperatures, typically ranging from 60 to 100°C.
Industrial Production Methods
Industrial-scale production may employ flow chemistry techniques for efficient, continuous synthesis. Automation and optimization of reaction conditions help in scaling up while maintaining yield and purity.
化学反应分析
Types of Reactions
Oxidation: : The sulfonyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the thienylsulfonyl group to a thienyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as hydrogen gas with a metal catalyst.
Nucleophiles like amines or alcohols for substitution reactions.
Major Products
Oxidation may yield sulfoxide derivatives, while reduction can produce simpler thienyl-containing compounds. Substitution reactions often lead to varied derivatives based on the nucleophile used.
科学研究应用
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been investigated for:
Chemistry: : As a precursor for advanced organic synthesis and as a ligand in coordination chemistry.
Biology: : Potential anti-inflammatory and anti-cancer properties are being explored.
Medicine: : Its derivatives may serve as drug candidates for various diseases.
Industry: : Used in the development of new materials, including polymers and resins with specific properties.
作用机制
Molecular Targets and Pathways
The exact mechanism depends on the application:
In biological systems, it might interact with enzymes or receptors, influencing pathways related to inflammation or cancer proliferation.
As a ligand, it can form complexes with metals, affecting catalytic activity in chemical reactions.
相似化合物的比较
Unique Features
The combination of ethylsulfonyl and thienylsulfonyl groups makes this compound more reactive in certain conditions compared to others.
Similar Compounds
6-(methylsulfonyl)-4-(2-furylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Differing by the furan ring instead of thiophene.
6-(propylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Varies by the length of the alkyl chain in the sulfonyl group.
属性
IUPAC Name |
6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7S3/c1-2-25(19,20)10-5-6-12-11(8-10)16(9-13(23-12)15(17)18)26(21,22)14-4-3-7-24-14/h3-8,13H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKSKLQRXRBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)
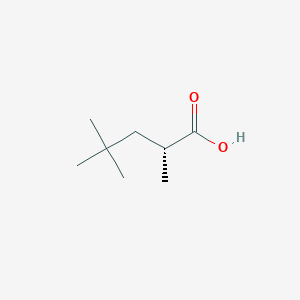
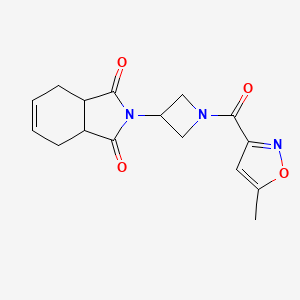
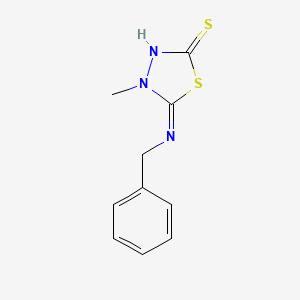
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)
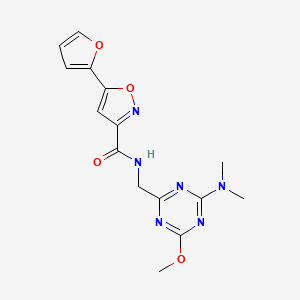
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
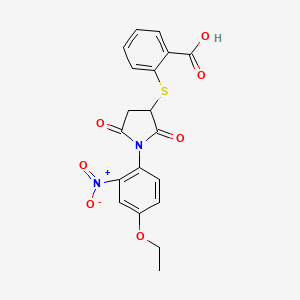
![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2623197.png)
![2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2623198.png)
methanone](/img/structure/B2623201.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)
